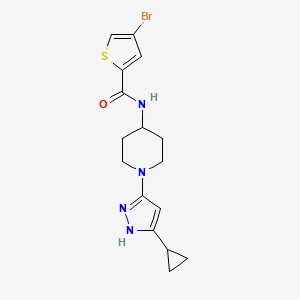
4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . This compound may be used in the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, 4-Bromo-1H-pyrazole may be used as a starting material in the synthesis of 1,4-bipyrazoles . The synthesis process may involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of this compound is complex, with bromine atoms playing a crucial role. The bromine atoms have a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .Chemical Reactions Analysis
This compound, like other pyrazoles, can undergo various chemical reactions. For instance, it can participate in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical And Chemical Properties Analysis
This compound is slightly soluble in water . It has a molecular weight of 146.97 g/mol . The melting point is between 93°C to 96°C, and the boiling point is between 250°C to 260°C .科学的研究の応用
- Significance : These derivatives contribute to the development of novel materials for electronic devices, such as organic field-effect transistors (OFETs) and light-emitting diodes (LEDs) .
- Potential : Investigating the effects of 4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide on plant growth, pests, or disease resistance could yield valuable insights .
- Anti-Inflammatory and Analgesic Properties : Investigate whether derivatives exhibit anti-inflammatory or analgesic effects .
Electronics and Materials Chemistry
Agrochemical Applications
Pharmaceutical Research
Heterocycle Synthesis
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the biochemical processes within the cell .
Biochemical Pathways
The compound may affect various biochemical pathways. For instance, similar compounds have been reported to inhibit oxidative phosphorylation . .
Result of Action
Similar compounds have been reported to have neurotoxic potentials .
特性
IUPAC Name |
4-bromo-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4OS/c17-11-7-14(23-9-11)16(22)18-12-3-5-21(6-4-12)15-8-13(19-20-15)10-1-2-10/h7-10,12H,1-6H2,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCULGGNOLYSTCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

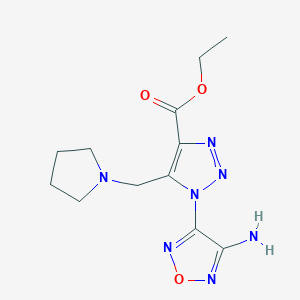
![N-cyclohexyl-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3015552.png)
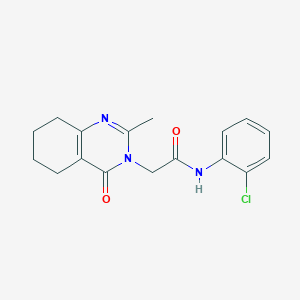
![2,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B3015555.png)
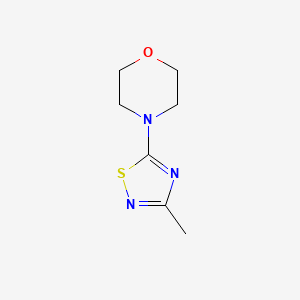
![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)
![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3015561.png)
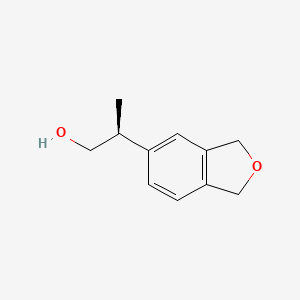
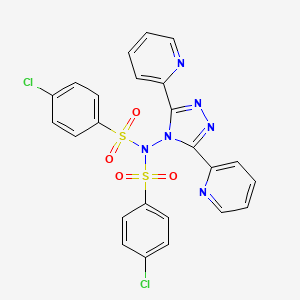
![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)
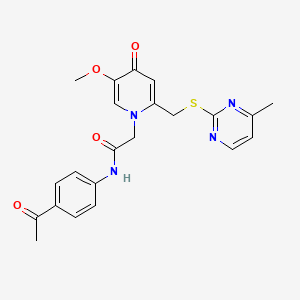
![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3015568.png)

